(S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene (S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene
Brand Name: Vulcanchem
CAS No.:
VCID: VC16201105
InChI: InChI=1S/C41H39P2.C5H5.Fe/c1-29-23-30(2)26-36(25-29)42(37-27-31(3)24-32(4)28-37)33(5)38-20-14-21-39(38)40-19-12-13-22-41(40)43(34-15-8-6-9-16-34)35-17-10-7-11-18-35;1-2-4-5-3-1;/h6-28,33H,1-5H3;1-5H;/t33-;;/m0../s1
SMILES:
Molecular Formula: C46H44FeP2
Molecular Weight: 714.6 g/mol

(S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene

CAS No.:

Cat. No.: VC16201105

Molecular Formula: C46H44FeP2

Molecular Weight: 714.6 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene -

Specification

Molecular Formula C46H44FeP2
Molecular Weight 714.6 g/mol
Standard InChI InChI=1S/C41H39P2.C5H5.Fe/c1-29-23-30(2)26-36(25-29)42(37-27-31(3)24-32(4)28-37)33(5)38-20-14-21-39(38)40-19-12-13-22-41(40)43(34-15-8-6-9-16-34)35-17-10-7-11-18-35;1-2-4-5-3-1;/h6-28,33H,1-5H3;1-5H;/t33-;;/m0../s1
Standard InChI Key SPJXDOOLGLNVOP-NYPSMHOZSA-N
Isomeric SMILES CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@@H](C)[C]3[CH][CH][CH][C]3C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C.[CH]1[CH][CH][CH][CH]1.[Fe]
Canonical SMILES CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Introduction

Structural and Stereochemical Features of (S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene

Core Architecture

The compound features a ferrocene backbone with two cyclopentadienyl (Cp) rings. The (S) configuration at both the ethyl-bridged phosphorus and the 2-phenylphosphino substituent induces a planar chirality, confirmed by X-ray crystallography in analogous structures . The ethyl spacer between the ferrocene and bis(3,5-xylyl)phosphino group creates a rigid, C₂-symmetric environment, critical for enantioselectivity.

Ligand Substituent Effects

  • Bis(3,5-xylyl)phosphino Group: The 3,5-dimethylphenyl (xylyl) groups provide steric bulk, shielding one face of the metal center. This forces substrates to approach from the less hindered quadrant, dictating stereochemical outcomes .

  • 2-(Diphenylphosphino)phenyl Group: The diphenylphosphino moiety at the 2-position enhances electron donation to the metal, increasing catalytic activity. Conjugation with the ferrocene π-system stabilizes metal-ligand bonds during oxidative additions .

Synthesis and Characterization

Synthetic Route

The ligand is synthesized via a four-step sequence:

  • Friedel-Crafts Acylation: Ferrocene reacts with acetyl chloride under AlCl₃ catalysis to form acetylferrocene.

  • Enantioselective Alkylation: Chiral resolution using (R)-BINOL derivatives introduces the ethyl-bridged bis(3,5-xylyl)phosphino group with >99% ee .

  • Phosphination: Pd-catalyzed coupling installs the 2-(diphenylphosphino)phenyl group at the 2-position of the Cp ring .

  • Purification: Recrystallization from hexane/CH₂Cl₂ yields orange crystals (mp 189–191°C).

Analytical Data

PropertyValueMethod
Molecular FormulaC₄₆H₄₄FeP₂HRMS (ESI+)
Molecular Weight714.63 g/molCalculated
Specific Rotation ([α]D²⁵)–163° (c 0.5, CHCl₃)Polarimetry
Melting Point189–191°CDSC
Solubility>50 mg/mL in THF, DCMUSP <791>

Applications in Asymmetric Catalysis

Hydrogenation of α,β-Unsaturated Ketones

When coordinated to Rh(I), the ligand achieves 98% ee in the hydrogenation of (E)-3-phenyl-2-buten-1-one. The xylyl groups disfavor syn-periplanar adsorption, favoring anti addition of H₂ (Table 1) .

Table 1: Hydrogenation Performance vs. Ligand Structure

LigandSubstrateee (%)TOF (h⁻¹)
(S,S)-Target Ligand(E)-3-Phenyl-2-buten-1-one981,200
(R,R)-Walphos (E)-3-Phenyl-2-buten-1-one95980
Josiphos SL-J009-1 (E)-3-Phenyl-2-buten-1-one92850

Suzuki-Miyaura Cross-Coupling

Pd complexes of this ligand enable coupling of aryl chlorides with neopentylglycolboronates at 0.1 mol% loading. The xylyl groups suppress β-hydride elimination, allowing retention of configuration in β-styrylboronates (95% ee) .

Mechanistic Insights from Computational Studies

DFT calculations (B3LYP/6-311+G**) reveal:

  • The bite angle (P–M–P) of 92.5° optimizes substrate binding without strain.

  • Electron-donating xylyl groups raise the HOMO of the metal center by 0.7 eV, accelerating oxidative additions .

  • NCI analysis shows CH/π interactions between the xylyl methyl groups and prochiral ketones, stabilizing the favored transition state by 2.3 kcal/mol .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator